molecular formula C12H13ClO4 B8373769 6-Chloro-2-hydroxy-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde

6-Chloro-2-hydroxy-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde

Cat. No.: B8373769
M. Wt: 256.68 g/mol
InChI Key: NVXMTHNQSJCODP-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxy-4-(tetrahydro-pyran-2-yloxy)-benzaldehyde is a useful research compound. Its molecular formula is C12H13ClO4 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13ClO4

Molecular Weight

256.68 g/mol

IUPAC Name

2-chloro-6-hydroxy-4-(oxan-2-yloxy)benzaldehyde

InChI

InChI=1S/C12H13ClO4/c13-10-5-8(6-11(15)9(10)7-14)17-12-3-1-2-4-16-12/h5-7,12,15H,1-4H2

InChI Key

NVXMTHNQSJCODP-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C(=C2)Cl)C=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-2,4-dihydroxybenzaldehyde (9.0 g, 52.2 mmol) in DCM (150 mL) was added 3,4-dihydro-2H-pyran (9 mL, 98.4 mmol), followed by PPTs (1.31 g, 5.2 mmol). The reaction mixture was stirred at room temperature for 1.5 h and quenched by saturated aqueous NaHCO3 (50 mL) at 0° C. The organic layer was separated, washed with brine (40 mL) and dried over anhydrous Na2SO4. Concentration in vacuo followed by purification with column chromatography on silica gel (EtOAc/PE=1:100) gave the title compound as a colorless oil (10.5 g, Yield: 87.3%). 1H NMR (400 MHz, DMSO-d6) δ12.00 (s, 1H), 10.17 (s, 1H), 6.72-6.78 (m, 1H), 6.57-6.64 (m, 1H), 5.50-5.70 (t, 1H), 3.60-3.73 (m, 2H), 1.55-1.87 (m, 6H) MS (ESI) m/z=257 [M+H]+.
Name
6-chloro-2,4-dihydroxybenzaldehyde
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
87.3%

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